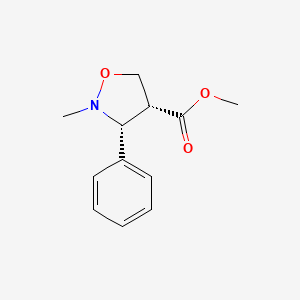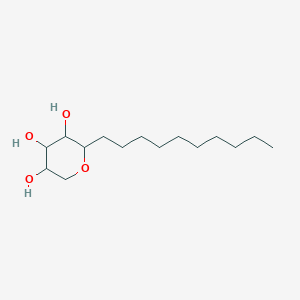
Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid is a complex organic compound that features a calcium ion coordinated with two distinct aromatic sulfonate groups. This compound is notable for its unique structure, which includes both oxidized and hydroxylated benzene rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid typically involves the sulfonation of 2,3-dimethylphenol followed by oxidation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the sulfonate groups. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional sulfonate groups.
Reduction: The oxidized benzene ring can be reduced back to its hydroxyl form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Electrophilic substitution reactions often require catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional sulfonate groups, while reduction can revert the oxidized groups back to hydroxyl groups.
Scientific Research Applications
Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases related to calcium metabolism.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The calcium ion plays a crucial role in mediating the compound’s effects, often by binding to proteins and enzymes that regulate various biological processes. The aromatic sulfonate groups can also interact with cellular components, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Calcium benzenesulfonate: Similar in structure but lacks the additional methyl and hydroxyl groups.
Calcium p-toluenesulfonate: Contains a single methyl group on the benzene ring.
Calcium 4-hydroxybenzenesulfonate: Features a hydroxyl group but lacks the additional methyl groups.
Uniqueness
Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid is unique due to its combination of oxidized and hydroxylated benzene rings, along with the presence of multiple methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84924-86-7 |
|---|---|
Molecular Formula |
C16H18CaO8S2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/2C8H10O4S.Ca/c2*1-5-6(2)8(13(10,11)12)4-3-7(5)9;/h2*3-4,9H,1-2H3,(H,10,11,12);/q;;+2/p-2 |
InChI Key |
FKBZDZWMSLJJOQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)O)O.CC1=C(C=CC(=C1C)S(=O)(=O)[O-])[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)









![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)


